1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole is a synthetic organic compound that belongs to the indazole family, which consists of fused benzene and pyrazole rings. This compound features a cyclohexyl group at position 1, a fluorine atom at position 6, and a methyl group at position 3 of the indazole ring. Its unique structure makes it a subject of interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
The compound is classified under the Chemical Abstracts Service with the registry number 224048-17-3. It is primarily sourced from chemical databases like PubChem and Benchchem, which provide comprehensive data on its properties and potential applications in research and industry.
The synthesis of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole can be accomplished through several methods:
The molecular formula of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole is , with a molecular weight of approximately 246.32 g/mol. The structural representation includes:
This structure is significant for its potential interactions with biological targets.
1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole can participate in various chemical reactions:
The mechanism of action for 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole likely involves its interaction with specific biological targets, such as enzymes or receptors. The binding to these targets modulates their activity, which could lead to various biological effects including antimicrobial and anticancer activities. The precise pathways and molecular interactions depend on the specific biological context in which the compound is studied .
The compound exhibits several notable physical and chemical properties:
Relevant data on melting point, boiling point, and other thermodynamic properties would require experimental determination under controlled conditions.
1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole has diverse applications in scientific research:
Indazole derivatives represent a privileged scaffold in modern medicinal chemistry, characterized by a bicyclic structure consisting of a pyrazole ring fused to benzene. This core imparts significant versatility in drug design, enabling interactions with diverse biological targets through modulation of electronic distribution, lipophilicity, and three-dimensional topology. The incorporation of strategic substituents at the N1, C3, and C6 positions—exemplified by 1-cyclohexyl-6-fluoro-3-methyl-1H-indazole—enhances target selectivity and optimizes pharmacokinetic profiles. These compounds exhibit broad therapeutic potential, particularly in oncology and inflammation, where their ability to modulate kinase pathways has spurred extensive research [4].
The systematic name 1-cyclohexyl-6-fluoro-3-methyl-1H-indazole precisely defines its molecular architecture according to IUPAC conventions:
Its chemical registry (CAS 885272-02-6) and molecular formula (C₁₄H₁₇FN₂; MW 232.30 g/mol) provide unique identifiers [1]. Key structural features include:
Table 1: Atomic Connectivity and Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₄H₁₇FN₂ | Empirical |
Molecular Weight | 232.30 g/mol | Calculated |
SMILES | Cc1c2ccc(cc2n(n1)C3CCCCC3)F | Canonical |
InChIKey | PLXHDENJJCRAPW-UHFFFAOYSA-N | Hashed |
Density | 1.20 ± 0.1 g/cm³ | Computational |
Boiling Point | 357.2 ± 22.0°C | Estimated |
Refractive Index | 1.613 | Predicted |
The InChI string (1S/C14H17FN2/c1-10-13-8-7-11(15)9-14(13)17(16-10)12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3
) encodes atomic connectivity and stereochemical data, enabling precise computational reconstruction [1].
Indazole derivatives emerged as critical pharmacophores in the late 20th century, with seminal work revealing their kinase inhibitory potential. Early analogs focused on unsubstituted indazole cores, but suboptimal bioavailability limited clinical utility. The 1990s saw strategic incorporation of N1-alkyl groups to enhance blood-brain barrier penetration and metabolic stability. For instance, granisetron (a 1-methylindazole) became a landmark antiemetic targeting serotonin receptors [4].
The 2000s marked a paradigm shift with JNK inhibitors like 5-{3-[4-(isopropyl)phenyl]-1H-indazol-5-yl}-1H-tetrazole, where C3-aryl and C5-tetrazole groups conferred nanomolar potency against JNK2. This validated indazoles as anti-inflammatory agents for arthritis and gout [4]. Concurrently, N1-cycloalkylation gained traction:
Table 2: Evolution of Key Indazole Derivatives
Era | Representative Compound | Structural Innovation | Therapeutic Application |
---|---|---|---|
1980s | Benzindazole | Unsubstituted core | Antibacterial |
1990s | Granisetron | N1-methyl, C7-methoxycarbonyl | Antiemetic |
2000s | JNK Inhibitor (I) | C3-aryl, C5-tetrazole | Anti-inflammatory |
2010s | 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole | N1-cyclohexyl, C6-fluoro, C3-methyl | Kinase inhibition |
This trajectory culminated in targeted C6-fluorination (e.g., 885272-02-6), where fluorine’s electronegativity fine-tuned electronic distribution without steric penalty, improving target affinity [1] [4].
N1-Cyclohexyl Group:
C6-Fluoro Substituent:
C3-Methyl Group:
Table 3: Impact of Substituent Variations on Molecular Properties
Compound | Molecular Formula | MW (g/mol) | N1 Group | C3 Group | C6 Group | Calculated LogP |
---|---|---|---|---|---|---|
1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole | C₁₄H₁₇FN₂ | 232.30 | Cyclohexyl | Methyl | Fluoro | 3.46 |
1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole | C₁₅H₁₉FN₂ | 246.32 | Cyclohexyl | Ethyl | Fluoro | 4.02 |
1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole | C₁₃H₁₅FN₂ | 218.27 | Cyclobutyl | Ethyl | Fluoro | 3.12 |
Synergistically, these groups create a "push-pull" electronic system: the electron-donating methyl and cyclohexyl groups increase electron density at N2/C3, while C6-fluorine withdraws electrons from C7/C7a. This polarization enhances dipole interactions with target proteins [1] [4].
Table 4: Synthetic Routes to Key Indazole Derivatives
Method | Starting Materials | Conditions | Yield |
---|---|---|---|
Hydrazine Cyclization | 2-Fluoro-4-methoxyacetophenone + hydrazine | Ethylene glycol, 150°C, 18h | 59% |
N1-Alkylation | 6-Methoxy-3-methyl-1H-indazole + chloroacetone | NaH/DMF, 60°C, 6h | 88% |
Reductive Amination | Indazole-3-carbaldehyde + cyclohexylamine | NaBH₄/MeOH, 25°C, 2h | 56% |
Table 4 illustrates synthetic methodologies adapted from literature for analog production [4].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5